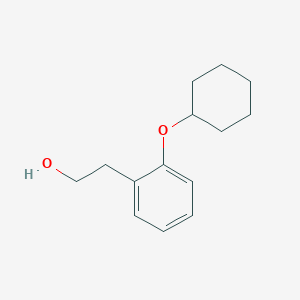![molecular formula C10H15BrN5O14P3 B12066357 [[5-(2-Amino-1-bromo-6-oxopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12066357.png)
[[5-(2-Amino-1-bromo-6-oxopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromoguanosine triphosphate is a derivative of guanosine triphosphate, where a bromine atom replaces the hydrogen atom at the eighth position of the guanine base. This modification results in a compound with unique properties that make it valuable in various scientific research applications, particularly in the fields of biochemistry and molecular biology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromoguanosine triphosphate typically involves a two-step process. The first step is the bromination of guanosine to form 8-bromoguanosine. This is achieved by reacting guanosine with a brominating agent such as bromine or N-bromosuccinimide in an appropriate solvent. The second step involves the phosphorylation of 8-bromoguanosine to form 8-bromoguanosine triphosphate. This can be done using phosphorylating agents like phosphorus oxychloride or a mixture of phosphorus pentoxide and pyrophosphoric acid .
Industrial Production Methods: Industrial production of 8-bromoguanosine triphosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The final product is typically purified using chromatographic techniques to ensure high purity suitable for research applications .
化学反応の分析
Types of Reactions: 8-Bromoguanosine triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the eighth position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The triphosphate group can be hydrolyzed to form 8-bromoguanosine diphosphate and 8-bromoguanosine monophosphate.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and hydroxyl groups. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Hydrolysis: Acidic or enzymatic conditions can facilitate the hydrolysis of the triphosphate group.
Major Products:
Substitution Reactions: Various substituted derivatives of 8-bromoguanosine triphosphate.
Hydrolysis: 8-Bromoguanosine diphosphate and 8-bromoguanosine monophosphate.
科学的研究の応用
8-Bromoguanosine triphosphate has numerous applications in scientific research:
Biochemistry: It is used as a substrate analog in studies of guanosine triphosphate-binding proteins and enzymes.
Molecular Biology: The compound is used in nucleic acid research, particularly in the study of RNA synthesis and modification.
Industry: The compound is used in the development of biochemical assays and diagnostic tools.
作用機序
8-Bromoguanosine triphosphate exerts its effects by mimicking the natural substrate guanosine triphosphate. It binds to guanosine triphosphate-binding proteins and enzymes, inhibiting their activity. The bromine substitution at the eighth position alters the binding affinity and specificity, making it a valuable tool for studying the molecular mechanisms of these proteins . The compound can inhibit the polymerization and guanosine triphosphatease activity of bacterial proteins like FtsZ, without affecting their eukaryotic homologs .
類似化合物との比較
- 8-Azaguanosine triphosphate
- 8-Methylguanosine triphosphate
- 8-Thioguanosine triphosphate
Comparison: 8-Bromoguanosine triphosphate is unique due to the presence of the bromine atom, which significantly alters its chemical and biological properties compared to other 8-substituted guanosine triphosphate analogs. This substitution enhances its ability to inhibit specific guanosine triphosphate-binding proteins and enzymes, making it a valuable tool in biochemical and molecular biology research .
特性
IUPAC Name |
[[5-(2-amino-1-bromo-6-oxopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN5O14P3/c11-16-8(19)4-7(14-10(16)12)15(2-13-4)9-6(18)5(17)3(28-9)1-27-32(23,24)30-33(25,26)29-31(20,21)22/h2-3,5-6,9,17-18H,1H2,(H2,12,14)(H,23,24)(H,25,26)(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZGZIRXCAZYFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(N(C2=O)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN5O14P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt)](/img/structure/B12066279.png)


![azane;[(2R)-1-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-pentadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12066290.png)


![Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12066300.png)




![azanium;5-acetamido-2-[2-[4,5-dihydroxy-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]-2-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12066352.png)
